11-Hexadecynal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

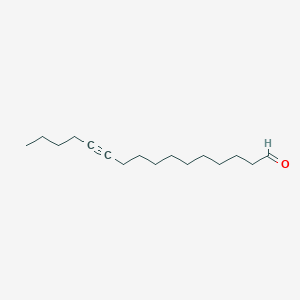

11-Hexadecynal, also known as this compound, is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ecological Applications

1. Insect Pheromones:

11-Hexadecynal serves as a critical component of sex pheromones in several moth species, including Chilo suppressalis and Mythimna separata. Research indicates that this compound plays a vital role in attracting mates and influencing mating behaviors.

- Case Study: Mythimna separata

A study demonstrated that early-instar larvae of Mythimna separata were attracted to this compound when presented in a food context. The binding affinity of the general odorant binding protein (MsepGOBP2) to this compound was confirmed using fluorescent binding assays, indicating its importance in the olfactory signaling pathways of these insects .

2. Plant Defense Mechanisms:

Exposure to this compound has been shown to influence plant responses to herbivory. For instance, Brassica nigra plants exposed to this compound exhibited increased susceptibility to herbivore attacks by Plutella xylostella. The exposure led to physiological changes such as depolarization of the plasma membrane potential and increased production of reactive oxygen species (ROS), which are indicative of stress responses .

| Parameter | Control | 100 ppm this compound |

|---|---|---|

| Plasma Membrane Potential (Vm) | Baseline | Depolarized |

| Cytosolic Calcium Concentration [Ca²⁺] | Normal | Increased |

| ROS Production | Low | High |

Agricultural Applications

1. Biopesticide Development:

this compound has been investigated for its potential as a biopesticide. Its ability to attract specific insect species can be harnessed for pest control strategies. For example, formulations containing this compound can be developed to lure pests away from crops or into traps.

- Case Study: Virelure

Virelure, which includes this compound, is noted for its effectiveness against various pest species. However, it poses risks to non-target aquatic organisms due to its high toxicity levels . This highlights the need for careful consideration of environmental impacts when utilizing such compounds in agricultural practices.

Eigenschaften

Molekularformel |

C16H28O |

|---|---|

Molekulargewicht |

236.39 g/mol |

IUPAC-Name |

hexadec-11-ynal |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-4,7-15H2,1H3 |

InChI-Schlüssel |

CJULORNYMKTGAE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC#CCCCCCCCCCC=O |

Synonyme |

(Z,Z)-11,13-hexadecadienal 11-hexadecenal 11-hexadecenal, (E)-isomer 11-hexadecynal |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.